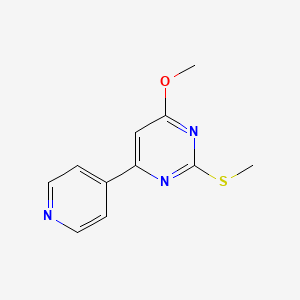![molecular formula C11H19N3O3 B13888615 tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate](/img/structure/B13888615.png)
tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a hydroxyethyl substituent attached to a pyrazole ring.
Métodos De Preparación
The synthesis of tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate precursors under controlled conditions.
Introduction of the hydroxyethyl group: This step involves the addition of a hydroxyethyl group to the pyrazole ring, often using reagents like ethylene oxide or similar compounds.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the desired carbamate compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Análisis De Reacciones Químicas
tert-Butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups for reactivity or stability.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the pyrazole ring can participate in hydrogen bonding and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl carbamate group can provide stability and enhance the compound’s bioavailability.
Comparación Con Compuestos Similares
tert-Butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate: This compound has a similar structure but with additional hydroxy groups, which can affect its reactivity and applications.
tert-Butyl N-[2-hydroxy-1-phenylethyl]carbamate:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity, stability, and potential biological activity.
Propiedades
Fórmula molecular |
C11H19N3O3 |
|---|---|
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)12-9(7-15)8-5-6-14(4)13-8/h5-6,9,15H,7H2,1-4H3,(H,12,16) |
Clave InChI |
UNSVZFFVGRIPOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CO)C1=NN(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R)-1-chloro-2-methylpropyl] carbonochloridate](/img/structure/B13888536.png)
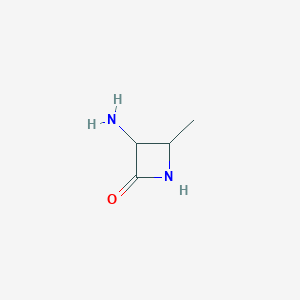
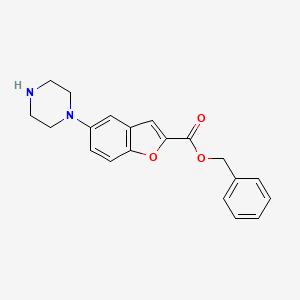

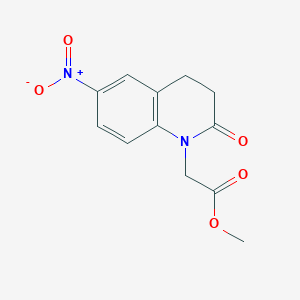
![N-[2-(4-methylsulfonylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B13888560.png)
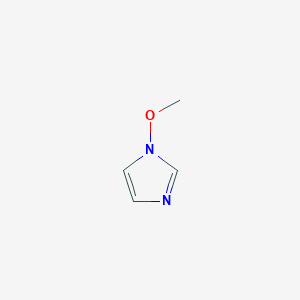
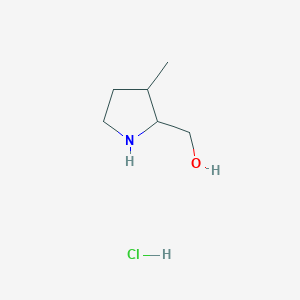

![[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B13888591.png)

![4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine](/img/structure/B13888618.png)
